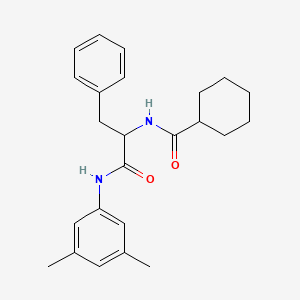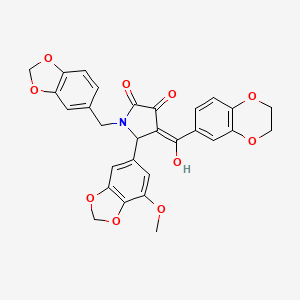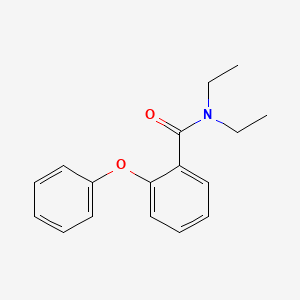![molecular formula C20H14N4O3 B11038942 4-{(2Z)-2-[1-(5,6-dicyano-2-methyl-1-benzofuran-3-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B11038942.png)
4-{(2Z)-2-[1-(5,6-dicyano-2-methyl-1-benzofuran-3-yl)ethylidene]hydrazinyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(Z)-1-(5,6-DICYANO-2-METHYL-1-BENZOFURAN-3-YL)ETHYLIDENE]HYDRAZINO}BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is further functionalized with cyano groups and a benzoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Z)-1-(5,6-DICYANO-2-METHYL-1-BENZOFURAN-3-YL)ETHYLIDENE]HYDRAZINO}BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-methylphenol and ethyl acetoacetate.
Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzofuran derivative with hydrazine hydrate under controlled conditions.
Benzoic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
4-{2-[(Z)-1-(5,6-DICYANO-2-METHYL-1-BENZOFURAN-3-YL)ETHYLIDENE]HYDRAZINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyano groups and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanogen bromide for cyano group introduction.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
科学的研究の応用
4-{2-[(Z)-1-(5,6-DICYANO-2-METHYL-1-BENZOFURAN-3-YL)ETHYLIDENE]HYDRAZINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 4-{2-[(Z)-1-(5,6-DICYANO-2-METHYL-1-BENZOFURAN-3-YL)ETHYLIDENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano groups and benzofuran core play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its strong oxidizing properties.
5,6-Dicyano-1,2,3,4-tetrahydro-1,4-diazepine: Another compound with cyano groups and a heterocyclic core.
Uniqueness
4-{2-[(Z)-1-(5,6-DICYANO-2-METHYL-1-BENZOFURAN-3-YL)ETHYLIDENE]HYDRAZINO}BENZOIC ACID is unique due to its combination of a benzofuran core, multiple cyano groups, and a benzoic acid moiety, which confer distinct chemical and biological properties not found in similar compounds.
特性
分子式 |
C20H14N4O3 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
4-[(2Z)-2-[1-(5,6-dicyano-2-methyl-1-benzofuran-3-yl)ethylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C20H14N4O3/c1-11(23-24-16-5-3-13(4-6-16)20(25)26)19-12(2)27-18-8-15(10-22)14(9-21)7-17(18)19/h3-8,24H,1-2H3,(H,25,26)/b23-11- |
InChIキー |
NEFNTLGGTJRXGY-KSEXSDGBSA-N |
異性体SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)/C(=N\NC3=CC=C(C=C3)C(=O)O)/C |
正規SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=NNC3=CC=C(C=C3)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2-methyl-3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038863.png)
![6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11038869.png)
![4-amino-3-methyl-1-(4-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11038876.png)

![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11038885.png)
![8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11038909.png)
![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038917.png)
methylidene]urea](/img/structure/B11038923.png)

![N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11038935.png)
![4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038936.png)


![tetraethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038958.png)
